molecular formula C12H4Cl4N2O4S2 B13864532 1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene

1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene

Cat. No.: B13864532
M. Wt: 446.1 g/mol
InChI Key: BPWJJBOHKOZIKO-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene is an organic compound with a complex structure It is characterized by the presence of multiple chlorine and nitro groups attached to a benzene ring, along with a disulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents like peroxytrifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of nitro and disulfanyl groups allows the compound to participate in redox reactions and form covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H4Cl4N2O4S2

Molecular Weight

446.1 g/mol

IUPAC Name

1,3-dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene

InChI

InChI=1S/C12H4Cl4N2O4S2/c13-7-1-5(17(19)20)2-8(14)11(7)23-24-12-9(15)3-6(18(21)22)4-10(12)16/h1-4H

InChI Key

BPWJJBOHKOZIKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)SSC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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